molecular formula C17H19N3O4S B2686184 N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-2-phenoxyethanesulfonamide CAS No. 2034378-45-3

N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-2-phenoxyethanesulfonamide

Cat. No. B2686184
CAS RN: 2034378-45-3
M. Wt: 361.42
InChI Key: FOORFOXOQQSGTN-UHFFFAOYSA-N
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Description

“N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-2-phenoxyethanesulfonamide” is a complex organic compound. It contains a furan ring, which is a five-membered aromatic heterocycle with four carbon atoms and one oxygen atom . Furan compounds are important building blocks in organic chemistry and are also found in various natural sources, mostly in plants, algae, and microorganisms .


Synthesis Analysis

The synthesis of furan compounds has seen recent advances. Some classical methods have been modified and improved, while other new methods have been developed . A vast variety of catalysts was used for these transformations . In one method, furan derivatives were synthesized under mild synthetic conditions supported by microwave radiation .


Molecular Structure Analysis

Furans are five-membered aromatic heterocycles containing one oxygen atom . They are important building blocks in organic chemistry and are also found in various natural sources .


Chemical Reactions Analysis

Furan compounds can be transformed by selective hydrogenation, oxidation, hydrogenolysis, and decarboxylation processes . These reactions can produce a number of C4 and C5 compounds, which are important raw materials for the production of hydrocarbon fuels and fuel additives, as well as for the synthesis of valuable chemicals .


Physical And Chemical Properties Analysis

Furan is a colorless, flammable, highly volatile liquid with a boiling point close to room temperature . It is soluble in common organic solvents, including alcohol, ether, and acetone .

Scientific Research Applications

Selective 5-HT7 Receptor Antagonism and Polypharmacological Potential

N-alkylation of sulfonamide moieties in arylsulfonamide derivatives has been explored for designing selective 5-HT7 receptor ligands or multifunctional agents for treating complex diseases. This approach led to the identification of compounds with potent 5-HT7 receptor antagonist properties and distinct antidepressant-like and pro-cognitive effects in vivo, suggesting their potential therapeutic utility in CNS disorders (Canale et al., 2016).

Biocatalysis in Drug Metabolism

The application of biocatalysis to generate mammalian metabolites of biaryl-bis-sulfonamides has been demonstrated, offering insights into drug metabolism. This approach used microbial-based systems for producing significant quantities of metabolites, aiding in the full structural characterization and providing analytical standards for clinical investigations (Zmijewski et al., 2006).

Synthesis and Molecular Characterization

Research on the synthesis and molecular characterization of related compounds highlights the importance of structural analysis in understanding the potential applications of these molecules. Studies involving crystallography and computational chemistry have provided detailed insights into molecular geometry, electronic structure, and intermolecular interactions, which are crucial for designing drugs with specific biological activities (Asiri et al., 2012).

Anti-inflammatory and Antithrombotic Drug Development

Efforts to develop new anti-inflammatory and antithrombotic drugs have led to the design and docking studies of novel diaryl furan derivatives against key enzymes in the inflammatory pathway. These studies suggest that certain diaryl furan molecules exhibit good binding affinity and selectivity towards COX-2 and thromboxane synthase enzymes, offering a promising avenue for drug development (Sekhar et al., 2009).

Heterocyclic Compound Synthesis for Antibacterial Applications

The synthesis of novel heterocyclic compounds containing a sulfonamido moiety has been targeted for antibacterial agent development. These compounds have shown significant activity against various bacterial strains, highlighting their potential in addressing antibiotic resistance (Azab et al., 2013).

Mechanism of Action

The mechanism of action of furan compounds is often investigated and proposed in many studies . For example, furan synthesis reaction mechanisms were investigated and proposed in the context of the synthesis of furan compounds .

Safety and Hazards

The safety and hazards of furan compounds depend on their specific structures and uses. It’s important to refer to the specific Material Safety Data Sheet (MSDS) for each compound for detailed safety information .

Future Directions

The production of chemicals from biomass offers both economic and ecological benefits . Furfural, one of the 30 compounds produced by bio-refining biomass, can be transformed into a number of C4 and C5 compounds, which are important raw materials for the production of hydrocarbon fuels and fuel additives, as well as for the synthesis of valuable chemicals . This suggests a promising future direction for the use of furan compounds in the chemical industry .

properties

IUPAC Name

N-[2-[4-(furan-3-yl)pyrazol-1-yl]ethyl]-2-phenoxyethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O4S/c21-25(22,11-10-24-17-4-2-1-3-5-17)19-7-8-20-13-16(12-18-20)15-6-9-23-14-15/h1-6,9,12-14,19H,7-8,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOORFOXOQQSGTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCCS(=O)(=O)NCCN2C=C(C=N2)C3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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